molecular formula C13H24ClN5 B13135197 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine

6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13135197
M. Wt: 285.81 g/mol
InChI Key: OCBRUYKNKIRHPE-UHFFFAOYSA-N
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Description

6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom, an ethyl group, and an octyl group attached to the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ethylamine and octylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the desired amine groups. The reaction is usually performed in a solvent such as dichloromethane or dioxane, with the addition of a base like sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium carbonate or potassium carbonate are commonly used as bases. Solvents such as dichloromethane or dioxane are used to dissolve the reactants.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted triazine derivatives.

    Oxidation and Reduction Reactions: Products include oxides or reduced amine derivatives.

    Hydrolysis: Products include amines and triazine derivatives.

Scientific Research Applications

6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The presence of the chlorine atom and the alkyl groups enhances its ability to interact with hydrophobic regions of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both ethyl and octyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where a balance of hydrophilic and hydrophobic characteristics is required.

Properties

Molecular Formula

C13H24ClN5

Molecular Weight

285.81 g/mol

IUPAC Name

6-chloro-2-N-ethyl-2-N-octyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H24ClN5/c1-3-5-6-7-8-9-10-19(4-2)13-17-11(14)16-12(15)18-13/h3-10H2,1-2H3,(H2,15,16,17,18)

InChI Key

OCBRUYKNKIRHPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC)C1=NC(=NC(=N1)N)Cl

Origin of Product

United States

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